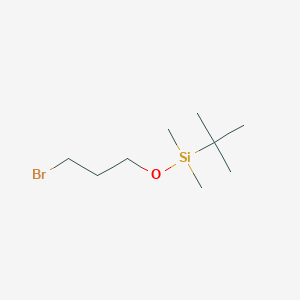

(3-Bromopropoxy)-tert-butyldimethylsilane

Descripción

Historical Context of Silane Protecting Groups in Organic Synthesis

The concept of protecting groups is fundamental to the synthesis of complex organic molecules, preventing reactive functional groups from undergoing unwanted transformations during a reaction sequence. numberanalytics.com Silyl (B83357) ethers, in particular, have become indispensable for the temporary protection of hydroxyl groups. Their widespread adoption began in the 1960s and 1970s, offering a significant advantage over previous protecting groups due to their ease of installation, stability under a wide range of reaction conditions, and, crucially, their selective removal under mild conditions. numberanalytics.comnumberanalytics.com

The tert-butyldimethylsilyl (TBDMS) group, a component of the title compound, is one of the most commonly used silyl ethers. Its popularity stems from a balance of reactivity and stability. It is robust enough to withstand many synthetic transformations yet can be readily cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. numberanalytics.com The development of a diverse array of silyl protecting groups, each with distinct steric and electronic properties, has provided chemists with a powerful toolkit for achieving high levels of selectivity in complex syntheses. nih.gov

Significance of Bromine as a Leaving Group in Alkylation Reactions

The second key feature of (3-Bromopropoxy)-tert-butyldimethylsilane is the terminal bromine atom. In nucleophilic substitution reactions, the efficiency of the transformation is heavily dependent on the ability of the leaving group to depart. Bromine is an excellent leaving group because its conjugate acid, hydrobromic acid (HBr), is a strong acid, making the bromide ion a weak base and therefore stable upon departure. orgchemboulder.com

In the context of alkylation reactions, where a new carbon-carbon or carbon-heteroatom bond is formed, the use of alkyl bromides is widespread. organic-chemistry.org The carbon-bromine bond is sufficiently polarized to render the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. While other halogens can also function as leaving groups, bromine often provides an optimal balance of reactivity and stability, being more reactive than chlorides and generally less prone to side reactions than iodides.

Overview of Synthetic Strategies for Carbon-Oxygen and Carbon-Halogen Bond Formation

The synthesis of this compound itself relies on well-established methods for forming carbon-oxygen (C-O) and carbon-halogen (C-Br) bonds.

Carbon-Oxygen Bond Formation (Silyl Ethers): The formation of the silyl ether linkage typically involves the reaction of an alcohol with a silyl halide, most commonly a silyl chloride such as tert-butyldimethylsilyl chloride (TBDMSCl). wikipedia.org This reaction is generally carried out in the presence of a base, such as imidazole (B134444) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The Corey protocol, which employs imidazole in a solvent like dimethylformamide (DMF), is a widely used and reliable method for this transformation. wikipedia.org The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the silyl chloride.

Carbon-Halogen Bond Formation (Alkyl Bromides): There are numerous methods for the synthesis of alkyl bromides from alcohols, which is the likely synthetic route to the precursor of the title compound. One common approach involves the use of phosphorus tribromide (PBr₃), which converts primary and secondary alcohols to their corresponding bromides. Another widely used method is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). organic-chemistry.org Alternatively, treatment of an alcohol with a strong acid like hydrobromic acid can also yield the alkyl bromide, particularly for tertiary alcohols or under conditions that favor SN1 reactions.

The strategic combination of these two functionalities within a single molecule, this compound, provides a powerful tool for synthetic chemists, enabling the sequential or tandem introduction of different molecular fragments.

Chemical and Physical Properties of this compound

This compound is a colorless to light yellow liquid at room temperature. chemspider.com Its bifunctional nature, containing both a silyl ether and an alkyl bromide, dictates its reactivity and applications in organic synthesis.

| Property | Value |

| CAS Number | 89031-84-5 |

| Molecular Formula | C₉H₂₁BrOSi |

| Molecular Weight | 253.25 g/mol |

| Boiling Point | 182 °C |

| Density | 1.093 g/mL at 25 °C |

| Refractive Index | n20/D 1.451 |

Detailed Research Findings on the Synthetic Applications of this compound

This compound serves as a versatile reagent for introducing a protected three-carbon chain that can be further functionalized. Its utility has been demonstrated in the synthesis of various complex molecules, including pharmaceutically active compounds.

One notable application is in the preparation of piperidinylcarbonyl sulfamates, which have been investigated as a novel class of antihyperlipidemic agents. chemicalbook.comchemdad.com In this context, the alkyl bromide moiety of this compound is utilized in an alkylation reaction to append the three-carbon chain with the protected hydroxyl group onto a nitrogen atom of a precursor molecule. The silyl ether protecting group can then be removed at a later stage of the synthesis to reveal the primary alcohol, which can be further functionalized. This strategy highlights the utility of this reagent in multi-step synthetic sequences where precise control over reactive functional groups is essential.

Furthermore, this compound is employed as an alkylating agent in the synthesis of other complex organic molecules. For instance, it has been used to synthesize:

N-[2-[N-[3-(tert-butyldimethylsilyloxy)propyl]-N-ethylamino]ethyl]phthalimide sigmaaldrich.com

O-(3-tert-butyldimethylsilyloxypropyl)-N-(tert-butoxycarbonyl)-L-tyrosine methyl ester sigmaaldrich.com

tert-butyldimethyl-[3-(3-methyl-2-nitrophenoxy)propoxy]silane sigmaaldrich.com

These examples underscore the role of this compound as a reliable building block for introducing a flexible three-carbon linker with a masked hydroxyl group, facilitating the construction of diverse molecular frameworks.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromopropoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21BrOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMROEZDWJTIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345839 | |

| Record name | (3-Bromopropoxy)-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89031-84-5 | |

| Record name | (3-Bromopropoxy)-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromopropoxy)(tert-butyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of 3 Bromopropoxy Tert Butyldimethylsilane

Established Synthetic Routes to (3-Bromopropoxy)-tert-butyldimethylsilane

The most common and direct method for synthesizing this compound involves the protection of a precursor alcohol. This approach is efficient and allows for the selective masking of the hydroxyl group's reactivity.

The principal synthetic pathway to this compound is the silylation of 3-bromo-1-propanol. This reaction involves treating the alcohol with a silylating agent, most commonly tert-butyldimethylsilyl chloride (TBS-Cl), in the presence of a base. wikipedia.org The base is crucial for deprotonating the alcohol's hydroxyl group, forming an alkoxide that then acts as a nucleophile, attacking the silicon atom of the silyl (B83357) chloride and displacing the chloride leaving group. wikipedia.org

A widely adopted procedure, known as the Corey protocol, employs imidazole (B134444) as the base and dimethylformamide (DMF) as the solvent. organic-chemistry.org This combination is highly effective for the silylation of various alcohols, including primary alcohols like 3-bromo-1-propanol, leading to high yields of the corresponding silyl ether. organic-chemistry.org

Reaction Scheme:

Br-(CH₂)₃-OH + TBS-Cl --- [Base, Solvent] ---> Br-(CH₂)₃-O-TBS + Base·HCl

The selection of a protecting group is a critical decision in multi-step organic synthesis. For alcohols, silyl ethers are among the most common choices due to their ease of installation, stability under a range of reaction conditions, and reliable methods for removal. The tert-butyldimethylsilyl (TBS) group is particularly popular, but several other silyl groups are also frequently used, each offering a different balance of steric bulk and stability. wikipedia.orgyoutube.com

The stability of silyl ethers is largely influenced by the steric hindrance around the silicon atom. wikipedia.org Bulkier substituents on the silicon atom make the silyl ether more resistant to both acidic and basic cleavage. wikipedia.orgyoutube.com The relative stability of common silyl ethers generally follows the trend:

TMS < TES < TBS < TIPS < TBDPS

The trimethylsilyl (B98337) (TMS) group is the smallest and most labile, often too unstable to withstand chromatographic purification or aqueous workups. organic-chemistry.org In contrast, the TBS group offers a significant increase in stability, being approximately 10,000 times more stable towards hydrolysis than the TMS group. organic-chemistry.org This robustness allows it to survive a wider array of reaction conditions. masterorganicchemistry.com Triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) groups provide even greater stability due to their increased steric bulk. youtube.com This differential stability allows for orthogonal protection strategies, where one type of silyl ether can be selectively cleaved in the presence of another. gelest.com

| Silyl Group | Abbreviation | Common Reagent | Relative Steric Bulk | Relative Stability (Acid/Base Cleavage) |

|---|---|---|---|---|

| Trimethylsilyl | TMS | TMS-Cl | Low | Low organic-chemistry.orgyoutube.com |

| Triethylsilyl | TES | TES-Cl | Moderate | Moderate youtube.com |

| tert-Butyldimethylsilyl | TBS / TBDMS | TBS-Cl | Medium-High | High organic-chemistry.orgyoutube.com |

| Triisopropylsilyl | TIPS | TIPS-Cl | High | Very High youtube.com |

| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl | Very High | Very High youtube.com |

The efficiency and selectivity of the silylation of 3-bromo-1-propanol are highly dependent on the reaction conditions, including the choice of base, catalyst, and solvent.

Bases and Catalysts: While imidazole is commonly used, other bases such as triethylamine (NEt₃), pyridine, and 2,6-lutidine can also facilitate the reaction. youtube.com In some cases, highly nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) or N-methylimidazole (NMI) are added to accelerate the silylation, particularly for sterically hindered alcohols. acs.orgresearchgate.net The addition of iodine has also been shown to significantly accelerate silylations when N-methylimidazole is used as the base. researchgate.netorganic-chemistry.org

Solvent Effects: The choice of solvent plays a critical role in the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) are known to accelerate the reaction. organic-chemistry.orgacs.org Research indicates that DMF is not merely an inert solvent but can act as a catalyst in the silylation process. organic-chemistry.org Reactions in less polar solvents such as dichloromethane (DCM) or chloroform are generally slower but can offer higher selectivity when differentiating between primary and secondary alcohols. acs.orgacs.org For the silylation of a primary alcohol like 3-bromo-1-propanol, where selectivity is not a concern, DMF is often the solvent of choice to ensure a rapid and complete reaction. acs.org

| Condition | Reagent/Solvent | Effect on Reaction | Reference |

|---|---|---|---|

| Base/Catalyst | Imidazole | Standard, effective base for TBS-Cl protection. | organic-chemistry.org |

| Triethylamine (NEt₃) | Commonly used, especially in apolar solvents. | acs.org | |

| DMAP / PPY | Highly effective catalysts, significantly increase rate, especially in apolar solvents. | acs.org | |

| N-Methylimidazole + Iodine | Significantly accelerates silylation of primary, secondary, and tertiary alcohols. | researchgate.netorganic-chemistry.org | |

| Solvent | Dimethylformamide (DMF) | Accelerates reaction; acts as a Lewis basic catalyst. Reduces selectivity. | acs.orgacs.org |

| Dichloromethane (DCM) / Chloroform | Slower reaction rates but allows for higher primary/secondary alcohol selectivity. | acs.orgacs.org | |

| Acetonitrile (MeCN) | Can be used for silylations with certain catalyst systems. | organic-chemistry.org |

Alternative Synthetic Pathways and Precursors

While the direct protection of 3-bromo-1-propanol is standard, the broader context of organic synthesis includes diverse methods for creating functionalized molecules.

A survey of established chemical literature does not indicate a synthetic pathway for this compound that originates from 7-amino-4-methylcoumarin and halogenated alcohols. The synthesis of 7-amino-4-methylcoumarin is typically achieved through the Pechmann condensation, reacting m-aminophenol with ethyl acetoacetate under acidic conditions. wordpress.comresearchgate.net While this compound is a valuable fluorescent dye and synthetic intermediate, its application as a precursor to this compound is not a documented or recognized synthetic route.

The synthetic utility of this compound lies in the differential reactivity of its two functional ends. The TBS ether is stable under many conditions, particularly those involving nucleophiles and bases, which would otherwise react with a free hydroxyl group. masterorganicchemistry.com This stability allows the compound to function effectively as an alkylating agent, where the reactivity is centered on the C-Br bond of the propyl chain. sigmaaldrich.com

The terminal bromine atom serves as a good leaving group in nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the three-carbon protected alcohol unit to a wide variety of nucleophiles, such as amines, phenoxides, and carboxylates. For example, it is used as an alkylating agent in the synthesis of molecules like O-(3-tert-butyldimethylsilyloxypropyl)-N-(tert-butoxycarbonyl)-L-tyrosine methyl ester. sigmaaldrich.com After the alkylation step is complete, the TBS protecting group can be selectively removed, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) or under acidic conditions, to reveal the primary alcohol functionality for further transformations. wikipedia.orgorganic-chemistry.org

Derivatization to Advanced Synthetic Intermediates

This compound is a versatile bifunctional molecule utilized in organic synthesis as a building block for more complex structures. Its utility stems from the presence of two distinct reactive sites: a terminal bromine atom, which is a good leaving group in nucleophilic substitution reactions, and a tert-butyldimethylsilyl (TBDMS) ether, which serves as a stable protecting group for a primary alcohol. This dual functionality allows for the selective introduction of a protected three-carbon chain that can be further manipulated or deprotected to reveal a propanol (B110389) moiety.

Formation of Bromo(3-((tert-butyldimethylsilyl)oxy)propyl)triphenyl-λ⁵-phosphane for Wittig Reactions

The initial step is the formation of the phosphonium (B103445) salt, [3-((tert-butyldimethylsilyl)oxy)propyl]triphenylphosphonium bromide. chemsrc.com This is achieved through a classic SN2 reaction where the nucleophilic triphenylphosphine (B44618) attacks the electrophilic carbon attached to the bromine atom in this compound. youtube.comyoutube.com This reaction typically proceeds by heating the two reactants, often in a suitable solvent like toluene or acetonitrile. researchgate.netgoogle.com

Once the phosphonium salt is formed and isolated, it is treated with a strong base to generate the corresponding phosphorus ylide. umkc.eduyoutube.com Common bases for this deprotonation include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide. masterorganicchemistry.com The base abstracts a proton from the carbon adjacent to the positively charged phosphorus atom, creating a neutral, zwitterionic ylide which is a potent carbon nucleophile. masterorganicchemistry.comyoutube.com

This ylide then reacts with an aldehyde or a ketone in the Wittig olefination step. nih.govtcichemicals.com The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. berkeley.eduyoutube.com This intermediate rapidly collapses to form the desired alkene and triphenylphosphine oxide as a byproduct. berkeley.edumnstate.edu The use of this specific ylide results in a product containing a double bond with an attached silyl-protected propanol side chain, which can be deprotected in a later step if the free alcohol is desired.

Table 1: Synthesis and Application of the Wittig Reagent from this compound

| Step | Reactants | Reagents/Conditions | Product | Purpose |

|---|---|---|---|---|

| 1. Salt Formation | This compound, Triphenylphosphine | Toluene, heat | [3-((tert-butyldimethylsilyl)oxy)propyl]triphenylphosphonium bromide | Preparation of the Wittig salt precursor. researchgate.netgoogle.com |

| 2. Ylide Generation | [3-((tert-butyldimethylsilyl)oxy)propyl]triphenylphosphonium bromide | Strong base (e.g., n-BuLi) | (3-((tert-butyldimethylsilyl)oxy)propylidene)triphenylphosphorane | Formation of the reactive Wittig reagent (ylide). masterorganicchemistry.comyoutube.com |

Alkylation of Electron-Rich and Nucleophilic Substrates

The carbon-bromine bond in this compound makes it an effective alkylating agent for a wide range of electron-rich and nucleophilic substrates. sigmaaldrich.comnbinno.com In these reactions, the nucleophile displaces the bromide ion, forming a new carbon-nucleophile bond and attaching the 3-(tert-butyldimethylsilyloxy)propyl group to the substrate. sigmaaldrich.com This strategy is widely employed in pharmaceutical synthesis and medicinal chemistry to modify lead compounds. nbinno.com

Phenols are common substrates for alkylation with this compound. nih.gov In the presence of a base such as potassium carbonate or sodium hydride, the phenol (B47542) is deprotonated to form a more nucleophilic phenoxide ion. This ion then readily attacks the silyl ether, displacing the bromide to form an aryl ether. This reaction is a variation of the Williamson ether synthesis. The alkylation of phenol with alcohols like tert-butyl alcohol is a well-established industrial process, often utilizing various acid catalysts. nih.govresearchgate.netmdpi.comijarse.com

Nitrogen-containing compounds, such as indoles and amines, are also frequently alkylated using this reagent. Indoles can be alkylated on the nitrogen atom (N-alkylation) or at the C3 position, depending on the reaction conditions and the substitution pattern of the indole itself. researchgate.netfrontiersin.orgresearchgate.net Generally, N-alkylation is favored when the indole nitrogen is deprotonated with a strong base prior to the addition of the alkylating agent. researchgate.net This modification is valuable for synthesizing complex indole derivatives, which are prevalent in biologically active molecules. frontiersin.orgnih.gov

Other nucleophiles, including carbanions and thiolates, can also be alkylated, demonstrating the broad applicability of this compound as a versatile electrophile for introducing a protected propanol chain.

Table 2: Examples of Alkylation Reactions

| Nucleophile Class | Example Substrate | Base/Catalyst | Product Type |

|---|---|---|---|

| Phenols | 3-Methyl-2-nitrophenol | Base (e.g., K₂CO₃) | Aryl ether sigmaaldrich.com |

| Amines | N-ethylaminoethylphthalimide | Base | N-alkylated amine sigmaaldrich.com |

| Amino Acids | N-(tert-butoxycarbonyl)-L-tyrosine methyl ester | Base | O-alkylated tyrosine derivative sigmaaldrich.com |

| Indoles | 2-Methylindole | Lewis Acid (e.g., TMSOTf) | 3,3-dialkylated indolenine nih.gov |

Transformations Involving Cleavage of the Carbon-Bromine Bond

Beyond serving as an electrophile in substitution reactions, the carbon-bromine bond of this compound can be cleaved to generate highly reactive organometallic intermediates. This transformation reverses the polarity of the propyl chain, turning the terminal carbon into a nucleophile, which can then react with a variety of electrophiles to form new carbon-carbon bonds.

One common transformation is the formation of a Grignard reagent, (3-(tert-butyldimethylsilyloxy)propyl)magnesium bromide. This is achieved by reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The resulting Grignard reagent is a powerful nucleophile and base, useful for reacting with aldehydes, ketones, esters, and other electrophilic species.

Alternatively, organolithium reagents can be formed through lithium-halogen exchange with an alkyllithium reagent (e.g., t-butyllithium) or by direct reaction with lithium metal. The resulting (3-(tert-butyldimethylsilyloxy)propyl)lithium is also a potent nucleophile.

These organometallic intermediates are particularly useful in the formation of organocuprates. For instance, in the total synthesis of (−)-bipolarolide D, this compound was used to prepare a lithium dialkylcuprate in situ. acs.org This cuprate (B13416276) was then used in a conjugate addition (1,4-addition) reaction to an α,β-unsaturated ketone, a key step in constructing the complex molecular architecture of the natural product. acs.org This highlights how C-Br bond cleavage enables the compound to be used as a nucleophilic building block. nih.gov

Introduction of Propanol Functionality into Complex Molecular Architectures

A primary application of this compound in multistep synthesis is the introduction of a propanol or 3-hydroxypropoxy group into a target molecule. sigmaaldrich.comnbinno.com The TBDMS ether group is stable under a wide range of reaction conditions, allowing it to be carried through multiple synthetic steps before the hydroxyl group is needed. nbinno.com

The introduction of the protected propanol chain is achieved via the reactions described above, such as alkylation of a nucleophile or addition of the corresponding organometallic reagent to an electrophile. mdpi.comacs.org Once the carbon skeleton is assembled, the TBDMS protecting group can be selectively removed to reveal the primary alcohol.

The deprotection is typically accomplished under mild conditions using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF. mdpi.com The high affinity of silicon for fluoride drives the cleavage of the silicon-oxygen bond. Acidic conditions can also be used, although care must be taken if other acid-labile functional groups are present in the molecule.

This strategy has been employed in the synthesis of various complex molecules and pharmaceuticals. nbinno.com For example, in the synthesis of (−)-bipolarolide D, a side chain was installed using a cuprate derived from this compound. acs.org This installed the required carbon framework with the hydroxyl group safely masked as its TBDMS ether. The final steps of such a synthesis would involve the deprotection of this group to yield the natural product containing the propanol functionality.

Reactivity and Mechanistic Investigations of 3 Bromopropoxy Tert Butyldimethylsilane in Organic Transformations

Organometallic Reactions

The carbon-bromine bond in (3-Bromopropoxy)-tert-butyldimethylsilane allows for its participation in various organometallic transformations, enabling the formation of new carbon-carbon and carbon-metal bonds.

This compound readily reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent: 3-(tert-butyldimethylsiloxy)propylmagnesium bromide. sigmaaldrich.com The formation involves the insertion of magnesium into the carbon-bromine bond. alfredstate.edu The TBDMS protecting group is crucial for this reaction as it is stable under the strongly basic and nucleophilic conditions of Grignard reagent formation and use. gelest.com

This Grignard reagent is a valuable synthetic intermediate, acting as a potent carbon nucleophile. It can be used to construct larger molecules by reacting with a variety of electrophiles. youtube.com These transformations allow for the introduction of a 3-hydroxypropyl unit (after deprotection) onto various molecular scaffolds.

| Electrophile | Reagent Example | Initial Product | Final Product (after deprotection) |

| Aldehyde | Acetaldehyde | 1-(tert-Butyldimethylsilyloxy)-4-pentanol | Pentane-1,4-diol |

| Ketone | Acetone | 1-(tert-Butyldimethylsilyloxy)-4-methyl-4-pentanol | 4-Methylpentane-1,4-diol |

| Ester | Ethyl Acetate | 5-(tert-Butyldimethylsilyloxy)-2-pentanone | 5-Hydroxypentan-2-one |

| Carbon Dioxide | CO₂ | 4-(tert-Butyldimethylsilyloxy)butanoic acid | 4-Hydroxybutanoic acid |

| Epoxide | Ethylene Oxide | 1-(tert-Butyldimethylsilyloxy)-5-pentanol | Pentane-1,5-diol |

Table 3: Representative Transformations of 3-(tert-butyldimethylsiloxy)propylmagnesium bromide. This table showcases the utility of the Grignard reagent in forming new C-C bonds with common electrophiles.

Alkyl halides like this compound can participate in copper-mediated cross-coupling reactions. These reactions, often referred to as Ullmann-type couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.com While traditionally used with aryl halides, modern advancements with suitable ligands have expanded their scope. tcichemicals.comresearchgate.net

In a typical scenario, a copper(I) salt (e.g., CuI, CuBr·SMe₂) is used as a catalyst or stoichiometric promoter, often in the presence of a ligand such as a diamine or bipyridine, to facilitate the coupling of the alkyl bromide with a nucleophile. tcichemicals.comnih.gov This methodology can be applied to form bonds that are otherwise difficult to construct. Furthermore, the Grignard reagent derived from this compound can be converted into an organocuprate (Gilman reagent) by treatment with a copper(I) salt. These less basic and more selective nucleophiles are particularly useful for reactions like 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.

| Coupling Partner | Reaction Type | Potential Product |

| Terminal Alkyne | Sonogashira-type (Cu co-catalyst) | TBDMS-O-(CH₂)₃-C≡C-R |

| Amine/Amide | Ullmann-type C-N Coupling | TBDMS-O-(CH₂)₃-NR¹R² |

| Thiol | C-S Coupling | TBDMS-O-(CH₂)₃-SR |

| Organocuprate from Grignard | Conjugate Addition to Enone | TBDMS-O-(CH₂)₃-CH(R)-CH₂-C(=O)R' |

Table 4: Potential Copper-Mediated Coupling Reactions involving this compound or its derivatives.

Palladium-Catalyzed Cross-Coupling Applications

This compound serves as a valuable substrate in palladium-catalyzed cross-coupling reactions, leveraging its primary alkyl bromide moiety for the formation of new carbon-carbon bonds. The C(sp³)–Br bond can be activated by a palladium(0) catalyst, enabling reactions such as Suzuki, Negishi, and Heck couplings. wikipedia.orgwikipedia.orgorganic-chemistry.org These transformations are fundamental in organic synthesis for constructing complex molecular architectures from simpler precursors.

The general mechanism for these couplings begins with the oxidative addition of the alkyl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This step is often rate-limiting for unactivated alkyl halides. The choice of ligand on the palladium center is critical to facilitate this step and prevent side reactions like β-hydride elimination. Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance catalyst activity and stability. nih.gov Following oxidative addition, a transmetalation step with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) occurs, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgnih.gov

In the context of this compound, these reactions allow for the introduction of a three-carbon chain bearing a protected hydroxyl group onto various organic fragments. For instance, a Suzuki coupling with an arylboronic acid would yield an arylpropyloxy-tert-butyldimethylsilane. The tert-butyldimethylsilyl (TBS) ether group is robust and typically remains intact under the mild, often basic, conditions required for these coupling reactions. nih.govmit.edu

Below is a table summarizing typical conditions for palladium-catalyzed cross-coupling reactions involving alkyl bromides.

| Coupling Reaction | Coupling Partner | Typical Pd Source | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂, Pd₂(dba)₃ | P(t-Bu)₃, PCy₃, SPhos | K₃PO₄, Cs₂CO₃, K₂CO₃ | Toluene, Dioxane, THF |

| Negishi | R-ZnX | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PPh₃, XPhos, CPhos | (Not always required) | THF, DMF |

| Heck | Alkene | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

Radical Reactions and Mechanistic Pathways

Halogen Atom Transfer Processes

This compound is an effective initiator for controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP). wikipedia.org This process relies on the reversible transfer of the bromine atom between a dormant polymer chain and a transition metal catalyst, typically a copper(I) complex. mdpi.com

The initiation step involves the abstraction of the bromine atom from this compound by the lower oxidation state catalyst (e.g., Cu(I)Br/Ligand). libretexts.org This one-electron oxidation of the metal center generates a 3-(tert-butyldimethylsilyloxy)propyl radical and the higher oxidation state metal complex (e.g., Cu(II)Br₂/Ligand). sigmaaldrich.com This radical then adds to a monomer molecule, initiating polymerization.

The key to ATRP is the establishment of a rapid equilibrium between the active, radical-terminated polymer chains and the dormant, halogen-terminated chains. wikipedia.org This equilibrium is heavily shifted towards the dormant species, keeping the concentration of propagating radicals low at any given time, which significantly suppresses termination reactions. sigmaaldrich.com The result is the formation of polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures. cmu.edu Using this compound as the initiator installs a TBS-protected hydroxyl group at the α-terminus of every polymer chain, providing a handle for post-polymerization modification. cmu.edu

| Component | Role | Example(s) |

|---|---|---|

| Initiator | Source of initial radical and α-chain end | This compound |

| Monomer | Polymer building block | Styrene, Methyl methacrylate, Acrylonitrile |

| Catalyst | Mediates halogen atom transfer | Cu(I)Br, Cu(I)Cl |

| Ligand | Solubilizes and tunes catalyst activity | Bipyridine (bpy), PMDETA |

| Solvent | Reaction medium | Toluene, Anisole, DMF |

Computational Studies on Radical Intermediates

While specific computational studies focusing exclusively on the 3-(tert-butyldimethylsilyloxy)propyl radical are not extensively reported in the literature, insights can be drawn from general computational analyses of analogous alkyl radicals. Density Functional Theory (DFT) calculations are a powerful tool for investigating the properties of such transient species.

Key parameters that would be investigated in a computational study include:

Carbon-Bromine Bond Dissociation Energy (BDE): This value quantifies the energy required to homolytically cleave the C-Br bond. It is a critical factor in radical initiation, as a lower BDE facilitates easier radical formation. The presence of the ether oxygen atom at the γ-position is expected to have a minor electronic influence on the C-Br BDE compared to substituents closer to the radical center.

Radical Geometry and Stability: Calculations would reveal the preferred geometry of the resulting primary radical. The stability of this radical is a key factor in its subsequent reactivity. While it is a primary radical, which is generally less stable than secondary or tertiary radicals, potential stabilizing interactions, such as hyperconjugation, can be quantified.

Influence of the Silyl (B83357) Ether Group: The bulky tert-butyldimethylsilyl ether group is sterically demanding. Computational models can assess its influence on the radical's conformation and its potential to shield the radical center, which might affect its propagation and termination kinetics in polymerization reactions.

These computational investigations provide a theoretical framework for understanding the energetics and kinetics of the halogen atom transfer process and subsequent radical propagation, complementing experimental observations.

Hydrolytic Stability and Selective Deprotection of the TBS Group

Conditions for Selective Removal of the Silyl Ether

The tert-butyldimethylsilyl (TBS) ether in this compound is a widely used protecting group for the hydroxyl functionality due to its considerable stability and the variety of mild conditions available for its selective removal. iwu.eduenpress-publisher.com The stability of the TBS group is significantly greater than that of smaller silyl ethers like trimethylsilyl (B98337) (TMS) ether, but it can be cleaved in the presence of more robust silyl ethers such as triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) ethers. total-synthesis.comwikipedia.org This differential stability is the basis for its role in complex, multi-step syntheses. nih.govresearchgate.net

Deprotection can be achieved through three main mechanistic pathways:

Fluoride-Mediated Cleavage: This is the most common method, utilizing a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). commonorganicchemistry.com The high affinity of fluoride for silicon drives the reaction, forming a pentacoordinate silicon intermediate that subsequently fragments to release the alcohol. total-synthesis.com The driving force is the formation of the very strong Si-F bond. total-synthesis.com

Acid-Catalyzed Hydrolysis: Protic acids (e.g., HCl, acetic acid) or Lewis acids in the presence of water can be used. commonorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of water on the silicon atom. total-synthesis.com Mildly acidic reagents like pyridinium (B92312) p-toluenesulfonate (PPTS) are often used for selective deprotection. total-synthesis.com

Specialized Catalytic Systems: A variety of catalytic methods have been developed for mild and selective deprotection, such as using N-iodosuccinimide, iron(III) tosylate, or sodium tetrachloroaurate(III) dihydrate. iwu.eduorganic-chemistry.org These methods often offer high chemoselectivity, leaving other protecting groups and sensitive functionalities intact. organic-chemistry.org

| Reagent(s) | Solvent | Typical Conditions | Notes on Selectivity and Mechanism |

|---|---|---|---|

| TBAF (Tetra-n-butylammonium fluoride) | THF | Room Temperature | Fluoride-mediated. Most common method. Can be basic, potentially causing side reactions. commonorganicchemistry.comchemspider.com |

| HF•Pyridine | THF, CH₃CN | 0 °C to RT | Fluoride-mediated. Often buffered and less basic than TBAF. gelest.com |

| HCl or Acetic Acid | MeOH, THF/H₂O | 0 °C to RT | Acid-catalyzed hydrolysis. Can affect other acid-sensitive groups. commonorganicchemistry.com |

| PPTS (Pyridinium p-toluenesulfonate) | MeOH, EtOH | Room Temperature | Mildly acidic. Good for selective deprotection of primary TBS ethers. total-synthesis.com |

| Acetyl Chloride (cat.) | MeOH | 0 °C to RT | Mildly acidic (generates HCl in situ). High yields and tolerates many other groups. organic-chemistry.orgresearchgate.net |

| Fe(OTs)₃ (cat.) | MeOH, CH₃CN | Room Temperature | Lewis acid-catalyzed. Chemoselective; leaves phenolic TBS and TBDPS ethers intact. iwu.edu |

| NaAuCl₄·2H₂O (cat.) | MeOH | Room Temperature | Mild conditions. Selectively removes aliphatic TBS ethers over aromatic or bulkier silyl ethers. organic-chemistry.org |

Impact on Subsequent Synthetic Steps

Once the alcohol is revealed, it can undergo numerous reactions:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents (e.g., PCC, DMP) or further to a carboxylic acid with stronger oxidants (e.g., Jones reagent, KMnO₄).

Esterification/Acylation: Reaction with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides yields esters.

Etherification: Deprotonation with a base followed by reaction with an alkyl halide (Williamson ether synthesis) forms a new ether linkage.

Nucleophilic Substitution: The alcohol can be converted into a better leaving group (e.g., a tosylate or mesylate), which can then be displaced by a wide range of nucleophiles.

Applications in Complex Molecule Synthesis

Natural Product Synthesis

The strategic application of (3-Bromopropoxy)-tert-butyldimethylsilane has been pivotal in the total synthesis of several intricate natural products. Its ability to introduce a protected hydroxyl group allows for the construction of complex carbon skeletons while preventing unwanted side reactions.

Total Synthesis of Swainsonine and Analogues

While the indolizidine alkaloid Swainsonine is a significant target in synthetic organic chemistry due to its potent α-mannosidase inhibitory activity, the specific role of this compound in its total synthesis and the synthesis of its analogues is not extensively detailed in readily available chemical literature. The synthesis of Swainsonine analogues often involves the strategic introduction of side chains, a role for which a reagent like this compound would be suitable, however, explicit examples are not prominently documented.

Stereoselective Synthesis of Specialized Pro-Resolving Lipid Mediators (e.g., 22-OH-PD1n-3 DPA)

In the stereoselective synthesis of 22-OH-PD1n-3 DPA, a specialized pro-resolving lipid mediator, this compound serves as a crucial starting material. The synthesis commences with the conversion of commercially available this compound to its corresponding Wittig salt. This transformation is achieved by reacting it with triphenylphosphine (B44618). The resulting phosphonium (B103445) salt is then utilized in a Z-selective Wittig reaction to construct a key fragment of the target molecule with the desired stereochemistry. This initial step highlights the utility of this compound in introducing a protected hydroxylated three-carbon unit, which is essential for the final structure of the lipid mediator.

| Step | Reactant | Reagent | Product | Description |

| 1 | This compound | Triphenylphosphine | (3-(tert-butyldimethylsilyloxy)propyl)triphenylphosphonium bromide | Formation of the Wittig salt |

| 2 | Wittig Salt from Step 1 | Base, Aldehyde | Bis-protected diol | Z-selective Wittig reaction to form a key intermediate |

Synthesis of Bipolarolide D

The total synthesis of the sesterterpenoid Bipolarolide D, a natural product with a complex tetraquinane skeleton, employs this compound in the preparation of a key organometallic reagent. Specifically, it is used to generate a lithium dialkylcuprate in situ. This cuprate (B13416276) reagent then participates in a crucial copper(I)-mediated 1,4-addition (conjugate addition) to a bicyclic enone intermediate. This reaction is highly diastereoselective and is instrumental in constructing the intricate carbon framework of Bipolarolide D. The use of the cuprate derived from this compound demonstrates its role in forming carbon-carbon bonds for the assembly of complex cyclic systems. nih.gov

Pharmaceutical and Medicinal Chemistry

The utility of this compound extends into the realm of pharmaceutical and medicinal chemistry, where it is employed in the synthesis of novel therapeutic agents.

Preparation of Antihyperlipidemic Agents

This compound is a key reagent in the preparation of a novel class of antihyperlipidemic agents, namely piperidinylcarbonyl sulfamates. These compounds have been shown to up-regulate the LDL-receptor. In this context, the silyl (B83357) ether is likely used to introduce the three-carbon linker with a protected hydroxyl group, which is a common structural motif in various bioactive molecules.

Development of Enzyme Inhibitors

While specific applications in the synthesis of glutaminyl cyclase inhibitors are not prominently documented in scientific literature, the utility of this compound has been noted in the preparation of other molecules designed to interact with enzyme systems. It serves as a key reagent in the synthesis of piperidinylcarbonyl sulfamates, a class of compounds investigated as antihyperlipidemic agents. chemdad.com These agents function by promoting the up-regulation of the LDL-receptor, a process modulated by the adaptor protein involved in autosomal recessive hypercholesterolemia. chemdad.com This application demonstrates the compound's role in building molecular architectures that can influence biological pathways. Furthermore, some research has suggested that the molecule itself may exhibit inhibitory effects on certain enzymes, such as those involved in phosphatase activity in prostate cancer cells. biosynth.com

Radiotracer Synthesis (e.g., [18F]FPOIBG)

A significant application of this compound is in the synthesis of radiotracers for medical imaging, such as 4-[18F]Fluoropropoxy-3-iodobenzylguanidine ([18F]FPOIBG). This compound is an 18F-labeled analogue of meta-iodobenzylguanidine (MIBG), an imaging agent used to study the norepinephrine (B1679862) transporter (NET) in cardiac imaging and for the diagnosis of neuroendocrine tumors.

The synthesis of the precursor for [18F]FPOIBG involves the strategic use of this compound to introduce the three-carbon chain that will ultimately bear the fluorine-18 (B77423) radiolabel. In a key step, a cresol (B1669610) derivative is alkylated with this compound to form an ether linkage, with the TBDMS group protecting the terminal hydroxyl function. This protected intermediate then undergoes further transformations, including benzylic bromination and guanidinylation. The TBDMS protecting group is subsequently removed to reveal the primary alcohol, which is then converted into a suitable leaving group (e.g., a tosylate) for the final radiolabeling step via nucleophilic substitution with [18F]fluoride.

Table 1: Key Synthetic Steps for the [18F]FPOIBG Precursor Involving this compound

| Step | Reactant(s) | Reagent(s) | Product | Yield | Purpose of Step |

| 1 | Cresol derivative (1a) | This compound, K2CO3, KI | TBDMS-protected propoxy derivative (2a) | 98.4% | Introduction of the protected three-carbon linker. |

| 2 | Product 2a | NBS, AIBN | Benzylic bromide derivative (3a) | - | Functionalization for guanidine (B92328) attachment. |

| 3 | Product 3a | Guanidinylation reagents | Protected guanidine derivative (4a) | 24% (for 2 steps) | Installation of the benzylguanidine moiety. |

| 4 | Product 4a | TBAF | Deprotected alcohol (5a) | 81% | Removal of the TBDMS protecting group. |

| 5 | Product 5a | Tosylating agent | Tosylate precursor (6a) | 84% | Creation of a leaving group for radiolabeling. |

Materials Science and Sensor Development

The bifunctional nature of this compound makes it a candidate for applications in materials science, although specific, well-documented examples in certain areas remain limited.

Incorporation into Polymeric Structures

A review of the scientific literature did not yield specific, detailed examples of this compound being used as a monomer or functionalizing agent for direct incorporation into polymeric structures.

Synthesis of Fluorescent Probes for Metal Detection

While the synthesis of fluorescent probes is a significant area of research, a direct application of this compound in the documented synthesis of fluorescent probes for metal detection was not found in the reviewed literature.

Preparation of Peptide-based Electrochemical Biosensors

The development of peptide-based electrochemical biosensors often requires specific linker molecules to attach peptides to electrode surfaces. However, a search of the scientific literature did not provide explicit examples detailing the use of this compound for this purpose.

Advanced Organic Synthons and Reagents

The primary and most well-established role of this compound is as an advanced organic synthon. It is widely used as a versatile alkylating agent to introduce a 3-(tert-butyldimethylsilyloxy)propyl group. This moiety serves as a masked 3-hydroxypropyl group, which can be deprotected in a later synthetic step. This strategy is valuable in multi-step syntheses where the presence of a free hydroxyl group would be incompatible with the reaction conditions. Its utility is demonstrated in the synthesis of various complex organic intermediates. chemdad.comsigmaaldrich.com

Table 2: Examples of this compound as an Alkylating Agent

| Substrate | Product | Research Area |

| Phthalimide derivative | N-[2-[N-[3-(tert-butyldimethylsilyloxy)propyl]-N-ethylamino]ethyl]phthalimide | Pharmaceutical intermediate synthesis |

| N-(tert-butoxycarbonyl)-L-tyrosine methyl ester | O-(3-tert-butyldimethylsilyloxypropyl)-N-(tert-butoxycarbonyl)-L-tyrosine methyl ester | Modified amino acid synthesis |

| 3-Methyl-2-nitrophenol | tert-Butyldimethyl-[3-(3-methyl-2-nitrophenoxy)propoxy]silane | Organic synthesis building block |

Utilization as a Versatile Alkylating Agent

As a potent alkylating agent, this compound is employed to introduce the 3-(tert-butyldimethylsilyloxy)propyl group to various nucleophiles. sigmaaldrich.comchemdad.comscientificlabs.ie This reaction is fundamental in the construction of more complex molecular architectures, as the protected hydroxyl group can be deprotected in a later synthetic step to reveal a reactive primary alcohol for further functionalization. The TBDMS group offers the advantage of being stable under a variety of reaction conditions, yet it can be removed selectively when desired. organic-chemistry.org

The versatility of this reagent is demonstrated in its application for the synthesis of diverse chemical structures. It effectively alkylates amines, phenols, and other nucleophilic substrates. sigmaaldrich.comchemdad.comscientificlabs.ie For instance, it has been used in the synthesis of specialized organic molecules where the introduction of a propanol (B110389) functionality is a key step. sigmaaldrich.comchemdad.com

Detailed research findings have documented its use in the synthesis of several complex molecules. Below is a table summarizing some examples of its application as an alkylating agent.

| Nucleophile/Starting Material | Product | Reference |

| N-Ethyl-N-(2-phthalimidoethyl)amine | N-[2-[N-[3-(tert-butyldimethylsilyloxy)propyl]-N-ethylamino]ethyl]phthalimide | sigmaaldrich.comsigmaaldrich.com |

| O-(tert-butoxycarbonyl)-L-tyrosine methyl ester | O-(3-tert-butyldimethylsilyloxypropyl)-N-(tert-butoxycarbonyl)-L-tyrosine methyl ester | sigmaaldrich.comsigmaaldrich.com |

| 3-Methyl-2-nitrophenol | tert-Butyldimethyl-[3-(3-methyl-2-nitrophenoxy)propoxy]silane | sigmaaldrich.comsigmaaldrich.com |

| Precursor for piperidinylcarbonyl sulfamates | Antihyperlipidemic agents | chemdad.comcymitquimica.com |

Formation of Functionalized Alcohols and Ethers

The primary application of this compound in this context is to serve as a synthetic equivalent of 3-bromopropanol, where the hydroxyl group is masked to prevent unwanted side reactions. Silyl ethers are among the most widely used protecting groups for hydroxyl functions in modern organic synthesis. psu.edu The tert-butyldimethylsilyl (TBDMS) group, in particular, is valued for its considerable stability towards a wide range of reagents and reaction conditions compared to other silyl ethers like trimethylsilyl (B98337) (TMS) ethers. organic-chemistry.org

The synthesis of functionalized alcohols and ethers using this reagent typically involves two key steps:

Alkylation: The substrate is first alkylated with this compound, attaching the protected propanol side chain via an ether linkage (in the case of an alcohol or phenol (B47542) nucleophile) or a C-N bond (for amine nucleophiles).

Deprotection: The TBDMS protecting group is subsequently removed to unmask the primary alcohol. This cleavage is most commonly and efficiently achieved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF), due to the high affinity of silicon for fluorine. organic-chemistry.org Acidic conditions can also be employed for deprotection. organic-chemistry.org

This two-step sequence effectively results in the introduction of a hydroxypropyl group onto the original nucleophile, thereby creating a more complex, functionalized alcohol or ether. This strategy is a cornerstone in the multi-step synthesis of pharmaceuticals and other complex organic targets where precise control over reactive functional groups is paramount. sigmaaldrich.comchemdad.com

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of (3-Bromopropoxy)-tert-butyldimethylsilane, offering precise information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy provides critical data for confirming the structure of this compound by revealing the number of distinct proton environments, their chemical shifts, spin-spin coupling interactions, and relative numbers. The spectrum is characterized by signals corresponding to the tert-butyl group, the dimethylsilyl group, and the three methylene groups of the bromopropoxy chain.

The chemical shifts (δ) are indicative of the electronic environment of the protons. The methylene group attached to the oxygen atom (O-CH₂) is deshielded and appears at a higher chemical shift compared to the methylene group adjacent to the bromine atom (CH₂-Br). The central methylene group (-CH₂-) shows a chemical shift influenced by both adjacent groups. The large singlet at approximately 0.89 ppm corresponds to the nine equivalent protons of the tert-butyl group, while the singlet at 0.05 ppm represents the six equivalent protons of the two methyl groups on the silicon atom.

Detailed analysis of a representative ¹H NMR spectrum is presented below.

Interactive Data Table: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 3.71 | Triplet | 6.0 | 2H | O-CH₂ -CH₂-CH₂-Br |

| 3.48 | Triplet | 6.4 | 2H | O-CH₂-CH₂-CH₂ -Br |

| 2.05 | Multiplet | - | 2H | O-CH₂-CH₂ -CH₂-Br |

| 0.89 | Singlet | - | 9H | -C(CH₃ )₃ |

Data sourced from spectral information found in research literature.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete mapping of the carbon framework.

In the ¹³C NMR spectrum of this compound, five distinct signals are observed in the aliphatic region. The signals are assigned to the three methylene carbons of the propyl chain, the quaternary carbon and methyl carbons of the tert-butyl group, and the methyl carbons attached to the silicon atom. The chemical shifts confirm the connectivity, with the carbon attached to oxygen appearing at the highest chemical shift (most deshielded) and the carbons attached to silicon appearing at the lowest chemical shift (most shielded).

Interactive Data Table: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 61.2 | C H₂-O |

| 33.8 | C H₂-Br |

| 33.5 | -CH₂-C H₂-CH₂- |

| 25.9 | -C(C H₃)₃ |

| 18.3 | -C (CH₃)₃ |

Data sourced from spectral information found in research literature.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or chiral derivatizing agents, are employed for the assignment of stereochemistry in chiral molecules. However, this compound is an achiral molecule, possessing no stereocenters or elements of chirality. Therefore, the application of NMR techniques for stereochemical assignment is not relevant to the analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental formula of this compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental composition.

Interactive Data Table: Calculated Exact Masses for Molecular Ions of this compound

| Molecular Formula | Isotope | Monoisotopic Mass (Da) |

|---|---|---|

| C₉H₂₁⁷⁹BrOSi | ⁷⁹Br | 252.0545 |

Mass spectrometry techniques, including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), can be utilized to study reaction mechanisms by detecting and characterizing transient intermediates. These methods allow for the observation of short-lived species that may be present in a reaction mixture, providing valuable mechanistic insights.

However, a review of the scientific literature does not reveal specific studies where mass spectrometry has been employed for the investigation of reaction intermediates in mechanisms involving this compound. While the compound is used as a reagent in various syntheses, detailed mechanistic studies focusing on the identification of its reaction intermediates via techniques like MALDI-TOF have not been reported.

Chromatographic Methods for Purification and Analysis

Chromatography is an indispensable tool in synthetic organic chemistry for separating and purifying compounds from complex reaction mixtures. For products derived from this compound, several chromatographic techniques are routinely employed.

Flash column chromatography is the standard method for purifying reaction products on a preparative scale in a research setting. rsc.orgwikipedia.orgchemeurope.com When this compound is used in a reaction, for instance, to alkylate a nucleophile, the resulting TBDMS-protected product must be isolated from unreacted starting materials, reagents, and byproducts.

The process involves passing the crude reaction mixture through a column packed with a stationary phase, most commonly silica gel. thno.org A solvent system, or eluent, is pushed through the column under positive pressure, carrying the components of the mixture at different rates depending on their polarity. rochester.edurochester.edu TBDMS ethers are relatively nonpolar, which dictates the choice of eluent. Typically, a mixture of a nonpolar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate is used. thno.orgrochester.edu The separation is optimized by first analyzing the mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent ratio that provides good separation between the desired product and impurities. rsc.org Fractions are collected as the eluent exits the column and are analyzed by TLC to identify those containing the pure product, which are then combined and concentrated.

| Parameter | Common Selection | Rationale/Notes |

|---|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for a wide range of organic compounds. Its slightly acidic nature is generally compatible with TBDMS ethers. rsc.org |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Mixtures | A common system where polarity is easily tuned by varying the ratio. TBDMS ethers typically elute at low to moderate ethyl acetate concentrations (e.g., 5-30%). thno.orgrochester.edu |

| Loading Technique | Wet Loading or Dry Loading | Wet loading involves dissolving the sample in a minimal amount of eluent. Dry loading, where the sample is adsorbed onto a small amount of silica, can provide better resolution for difficult separations. nih.gov |

| Fraction Analysis | Thin Layer Chromatography (TLC) | Used to identify which collected fractions contain the purified product before combining and evaporating the solvent. rsc.org |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of a synthesized compound and to monitor the progress of a reaction in real-time. researchgate.net Due to the non-volatile nature of many organic compounds, HPLC is often preferred over Gas Chromatography. For analyzing products derived from this compound, reversed-phase HPLC is the most common mode.

In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. wfu.edu The nonpolar TBDMS-containing compounds are retained on the column and elute at different times based on their hydrophobicity. A detector, typically a UV detector, measures the absorbance of the eluting compounds, generating a chromatogram where peak area is proportional to the concentration. This allows for the precise quantification of purity. HPLC can also be automated to take aliquots from a reaction mixture at set intervals, providing kinetic data on the consumption of starting materials and the formation of products. researchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column (Stationary Phase) | Reversed-Phase C18 | Separates compounds based on hydrophobicity; suitable for nonpolar silyl (B83357) ethers. wfu.edu |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Polar solvent system for eluting nonpolar analytes from a reversed-phase column. A gradient (changing solvent ratio) is often used to resolve complex mixtures. wfu.edu |

| Detection | UV-Vis Detector | Monitors eluting compounds that contain a UV chromophore. Wavelength is selected based on the product's structure. |

| Application | Purity Assessment & Reaction Monitoring | Quantifies the percentage of the desired product in a sample and tracks component concentration over time. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. springernature.com The TBDMS ether group in this compound and its derivatives increases their volatility and thermal stability, making them highly suitable for GC/MS analysis. mdpi.comcfsilicones.com This method is exceptionally useful for monitoring reaction progress by observing the disappearance of the starting material's peak and the appearance of the product's peak in the gas chromatogram.

Furthermore, the mass spectrometer provides invaluable structural information. sigmaaldrich.com TBDMS-derivatized compounds exhibit a characteristic fragmentation pattern upon electron impact ionization. nih.gov A very common and diagnostic fragmentation is the loss of a tert-butyl group ([M-57]⁺), which results in a prominent peak in the mass spectrum. sigmaaldrich.comnih.gov This signature fragment is a strong indicator of the presence of a TBDMS group and aids in the structural elucidation of the reaction product. nih.govnih.gov

| Parameter | Description | Significance |

|---|---|---|

| Volatility | TBDMS group increases the volatility of polar compounds. | Allows for analysis of otherwise non-volatile compounds like alcohols by GC. cfsilicones.com |

| Retention Time | The time it takes for a compound to pass through the GC column. | Used to distinguish between starting material, product, and byproducts. |

| Mass Spectrum | A plot of ion abundance versus mass-to-charge ratio. | Provides a molecular fingerprint for compound identification. sigmaaldrich.com |

| Characteristic Fragment | [M-57]⁺ (loss of a tert-butyl group) | A highly diagnostic peak that confirms the presence of the TBDMS ether in the analyzed molecule. sigmaaldrich.comnih.gov |

Other Analytical Techniques for Structural Confirmation

Beyond chromatography, other analytical methods are essential for a complete characterization of molecules synthesized using this compound.

The compound this compound is itself achiral. However, it is frequently used as a protecting group and a linker in the asymmetric synthesis of chiral molecules. sciforum.net Chiral molecules have the ability to rotate the plane of plane-polarized light, a property known as optical activity. nih.gov This rotation is measured using a polarimeter and is reported as the specific rotation.

After a chiral product, which incorporates the (3-Bromopropoxy)-tert-butyl-dimethylsilyl moiety, has been synthesized and purified, its optical rotation is measured. This measurement is critical for several reasons:

It confirms that a chiral, non-racemic product has been formed.

The sign (+ or -) and magnitude of the rotation are characteristic physical constants of a specific enantiomer, which can be compared to literature values for structural confirmation.

In asymmetric synthesis, the optical rotation can be used to calculate the enantiomeric excess (e.e.) of the product, which is a measure of the reaction's stereoselectivity.

Therefore, while not applicable to the starting reagent, optical rotation is a key characterization step for the chiral products it helps to create. researchgate.net

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used ubiquitously to monitor the progress of a chemical reaction. libretexts.orgyoutube.com In a reaction involving this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel) at various time points. youtube.com

The plate is developed in a chamber containing a suitable solvent system, often the same one being considered for flash chromatography (e.g., hexane/ethyl acetate). libretexts.org By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane), one can track the conversion. youtube.com The disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product indicate that the reaction is proceeding. thieme.de The relative positions of the spots, quantified by their retention factor (Rf) values, also provide information about the polarity change during the transformation. khanacademy.orglibretexts.org The product, having reacted at the bromo- end, will typically have a different polarity and thus a different Rf value than the starting silane.

| Component | Purpose | Observation |

|---|---|---|

| Stationary Phase | Silica Gel Plate | Polar medium to which compounds adsorb. youtube.com |

| Mobile Phase | e.g., Hexane/Ethyl Acetate | Solvent that moves up the plate, carrying analytes with it. Polarity is adjusted to achieve good spot separation (Rf ≈ 0.3-0.7). ualberta.ca |

| Visualization | UV Light (if chromophore present) or Chemical Stains (e.g., KMnO₄, Anisaldehyde) | Makes the separated compound spots visible on the plate. rsc.org |

| Analysis | Comparison of spots over time | Reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. youtube.com |

Computational Chemistry and Mechanistic Modeling of 3 Bromopropoxy Tert Butyldimethylsilane Reactions

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. mdpi.com This allows for a detailed understanding of the reaction mechanism.

For (3-Bromopropoxy)-tert-butyldimethylsilane, which is often used as an alkylating agent, DFT calculations can elucidate the mechanism of nucleophilic substitution at the carbon atom bonded to the bromine. sigmaaldrich.com For instance, in a reaction with a nucleophile (Nu⁻), the Sₙ2 reaction pathway can be modeled. DFT calculations can determine the geometry of the pentacoordinate transition state and the associated activation energy barrier. By comparing the energy of the reactants to the energy of the transition state, the feasibility of the reaction can be predicted.

Key parameters obtained from DFT calculations for a hypothetical Sₙ2 reaction are presented in Table 1. These calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31+G*) to accurately describe the electronic structure and energies. researchgate.net

Table 1: Hypothetical DFT-Calculated Energy Profile for an Sₙ2 Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State | [Nu···C₃H₆OSi(CH₃)₂C(CH₃)₃···Br]⁻ | +15.5 |

| Products | Nu-C₃H₆OSi(CH₃)₂C(CH₃)₃ + Br⁻ | -10.2 |

Note: The values presented are illustrative for a generic nucleophilic substitution reaction.

Molecular Dynamics Simulations to Understand Conformational Behavior and Reactivity

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational flexibility and dynamics of a molecule, which can significantly influence its reactivity. nih.govstanford.edu

In the case of this compound, the flexibility of the three-carbon propyl chain is a key determinant of its conformational landscape. MD simulations can be used to explore the different accessible conformations, such as anti and gauche arrangements, and the energy barriers between them. The population of different conformers can affect the accessibility of the reactive C-Br bond to incoming nucleophiles. For example, some conformations might sterically hinder the backside attack required for an Sₙ2 reaction, thereby reducing the reaction rate. By simulating the molecule in a solvent box, the influence of the solvent on conformational preference and reactivity can also be assessed. uzh.ch

Prediction of Spectroscopic Properties (e.g., GIAO NMR Prediction)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for predicting NMR chemical shifts. nih.govuprm.edu

By performing GIAO calculations on the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted values can be compared with experimental data to confirm the structure or to help assign ambiguous peaks. The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. nih.gov A comparison of hypothetical experimental and predicted chemical shifts demonstrates the utility of this approach.

Table 2: Comparison of Experimental and Hypothetical GIAO-Predicted ¹³C NMR Chemical Shifts

| Carbon Atom Assignment | Experimental δ (ppm) | Predicted δ (ppm) | Deviation (ppm) |

| C-Br | 35.8 | 36.1 | +0.3 |

| C-CH₂-C | 30.5 | 30.2 | -0.3 |

| C-O | 61.2 | 61.5 | +0.3 |

| Si-C(CH₃)₃ | 18.3 | 18.1 | -0.2 |

| Si-C(CH₃)₃ | 25.9 | 25.7 | -0.2 |

| Si-(CH₃)₂ | -5.3 | -5.1 | +0.2 |

Note: Predicted values are illustrative. Actual prediction accuracy can vary.

Kinetic Modeling and Rate Constant Determination

Computational chemistry provides a framework for estimating the kinetics of a chemical reaction. Once the activation energy (ΔG‡) is determined from DFT calculations of the reaction pathway, the rate constant (k) can be estimated using Transition State Theory (TST). The Eyring equation is a cornerstone of TST:

k = (κ * kₑT / h) * e^(-ΔG‡ / RT)

where κ is the transmission coefficient, kₑ is the Boltzmann constant, T is the absolute temperature, h is the Planck constant, and R is the ideal gas constant.

For reactions involving this compound, this approach allows for the a priori prediction of how reaction rates will change with temperature. Furthermore, by modeling reactions with different nucleophiles or in different solvents, computational kinetic modeling can help in selecting optimal reaction conditions without extensive experimental screening.

Elucidation of Stereoselectivity and Regioselectivity through Computational Approaches

Many chemical reactions can yield multiple products in the form of stereoisomers or regioisomers. Computational methods are exceptionally useful for understanding and predicting the selectivity of such reactions. By calculating the activation barriers for all possible reaction pathways, the kinetically favored product can be identified as the one formed via the lowest energy transition state.

If this compound were to react with a complex nucleophile containing multiple reactive sites (regioselectivity) or a chiral nucleophile (stereoselectivity), DFT calculations could be employed. For example, in a reaction leading to two possible regioisomers, A and B, the transition states leading to each product (TS-A and TS-B) would be located and their energies calculated. The product ratio can be predicted based on the difference in these activation energies (ΔΔG‡ = ΔG‡ₐ - ΔG‡ₑ). A small energy difference might suggest a mixture of products, whereas a large difference would indicate a highly selective reaction. This predictive capability is a significant advantage in planning synthetic routes.

Challenges and Future Directions in Research Utilizing 3 Bromopropoxy Tert Butyldimethylsilane

Development of More Sustainable and Environmentally Benign Synthetic Routes

The pursuit of green chemistry principles is a paramount challenge in the contemporary chemical landscape. yale.edusigmaaldrich.comacs.orgepa.gov Future research will undoubtedly focus on developing more sustainable methods for both the synthesis of (3-Bromopropoxy)-tert-butyldimethylsilane and its subsequent utilization in chemical reactions.

Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. The principles of atom economy and the use of renewable feedstocks will guide the development of new synthetic pathways. yale.eduacs.org For instance, exploring catalytic routes that minimize the use of stoichiometric reagents is a key objective. skpharmteco.com The development of solvent-free or microwave-assisted silylation procedures, which have shown promise for other silyl (B83357) ethers, could offer a more environmentally friendly alternative to conventional methods that use solvents like DMF. researchgate.netmdpi.com

Furthermore, the lifecycle of the silyl protecting group is an area ripe for innovation. Research into recyclable silylation reagents and auxiliaries could significantly reduce the environmental footprint of processes that use this compound. acs.org The ultimate goal is to create a circular economy around silyl protecting groups, where they can be efficiently recovered and reused.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While this compound is a valuable reagent, enhancing its reactivity and selectivity through novel catalytic systems remains a significant area of research. The development of catalysts that can operate under milder conditions, with lower catalyst loadings, and with higher functional group tolerance is a continuous endeavor.

Emerging Catalytic Strategies:

| Catalytic Approach | Potential Advantages | Research Focus |

| Photoredox Catalysis | Mild reaction conditions, unique reaction pathways through radical intermediates. organic-chemistry.orgnih.govresearchgate.net | Exploring light-mediated C-O and C-C bond formations involving the propoxy chain, potentially enabling novel functionalizations. |

| Transition Metal Catalysis | High efficiency and selectivity in cross-coupling reactions. | Developing iron or copper-based catalysts as more sustainable alternatives to precious metals for reactions at the bromide terminus. |

| Organocatalysis | Metal-free, often milder reaction conditions, and potential for asymmetric synthesis. eurekalert.orgutexas.eduacs.orgresearchgate.netnih.gov | Designing organocatalysts that can activate either the silyl ether or the alkyl bromide moiety for selective transformations. |

The application of photoredox catalysis, for instance, could unlock new reaction pathways by generating radical intermediates from the alkyl bromide portion of the molecule under mild, visible-light irradiation. organic-chemistry.orgnih.govresearchgate.net This could lead to novel C-C and C-heteroatom bond-forming reactions that are not accessible through traditional ionic pathways. Similarly, the exploration of earth-abundant transition metals like iron and copper as catalysts for cross-coupling reactions involving the bromide functional group would represent a significant advancement in terms of cost and sustainability. Organocatalysis also presents exciting opportunities, particularly in the development of enantioselective transformations. eurekalert.orgutexas.eduacs.orgresearchgate.netnih.gov

Expanding the Scope of Applications in Emerging Fields of Chemistry and Materials Science

While traditionally used in the synthesis of complex organic molecules and natural products, the unique bifunctionality of this compound makes it a promising building block in emerging areas of chemistry and materials science.

Future research will likely see its increased use in the development of:

Stimuli-Responsive Materials: The acid-labile nature of the tert-butyldimethylsilyl ether bond makes it an ideal component for creating pH-responsive materials. nih.gov This could include drug delivery systems that release their cargo in the acidic environment of tumor cells or smart coatings that change their properties in response to environmental stimuli. acs.orgmdpi.comnih.gov